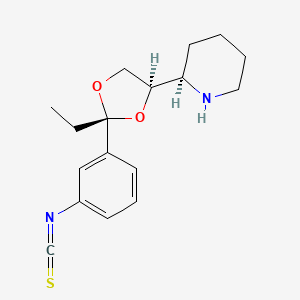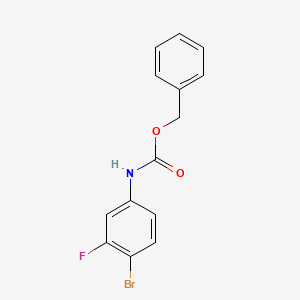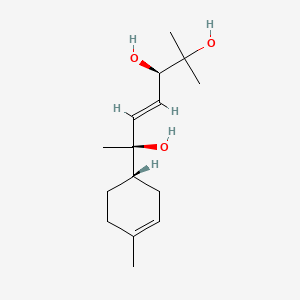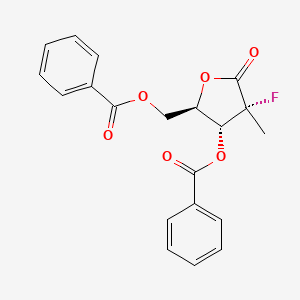![molecular formula C27H18FNO6 B570683 2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid CAS No. 1222767-53-4](/img/structure/B570683.png)
2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl]-1,4-benzenedicarboxylic Acid may be used as an intracellular pH indicator.
Wissenschaftliche Forschungsanwendungen
Fluorescent pH Probing
Carboxy SNARF-4F, a derivative of the chemical , has been investigated for its potential as a fluorescent pH probe. This compound has been analyzed in aqueous solutions across various pH levels, using both steady-state and time-resolved spectroscopy. Its distinct spectroscopic properties make it a promising candidate for pH measurement at the single-molecule level (Marcotte & Brouwer, 2005).
Neuronal Degeneration Staining
Fluoro-Jade B, which includes structural analogues of the compound, has been widely utilized in neuroscience for selectively staining degenerating neurons in brain tissue sections. The chemical composition of Fluoro-Jade B, comprising several isomers and analogues of this compound, demonstrates its utility in detecting neuronal degeneration (Xu et al., 2004).
pH Changes in Electrospray Plume
The pH-sensitive fluorescent dye Carboxy SNARF-1, related to the compound , has been used in laser-induced fluorescence spectrometry. This application helps in profiling pH changes as droplets evaporate in an electrospray plume, providing valuable insights into the dynamics of pH at a microscopic level (Zhou, Prebyl, & Cook, 2002).
Cysteine Detection
A study introduced a fluorescent sensor based on a hybrid xanthene, designed for detecting cysteine. This research underscores the potential of xanthene derivatives, closely related to the compound , in creating sensitive and selective sensors for amino acids (Peng et al., 2020).
Fluorescence in Oligodeoxyribonucleotide Hybridization
Fluorophores, including derivatives of benzo[c]xanthene, have shown effectiveness in enhancing fluorescence signals and hybridization affinity in oligodeoxyribonucleotides. This indicates their potential role in molecular biology and genetic research (Singh & Singh, 2007).
Antiviral Agents
Some derivatives of xanthene have been found to exhibit broad-spectrum antiviral activity. This includes prolonging survival in mice infected with lethal viruses, indicating a potential role in antiviral drug development (Carr et al., 1976).
Cytotoxic Activity in Cancer Research
Various analogues of xanthene have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. This research highlights the potential application of these compounds in cancer therapeutics (Sittisombut et al., 2001).
Eigenschaften
CAS-Nummer |
1222767-53-4 |
|---|---|
Produktname |
2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid |
Molekularformel |
C27H18FNO6 |
Molekulargewicht |
471.44 |
IUPAC-Name |
2-[10-(dimethylamino)-5-fluoro-3-oxobenzo[c]xanthen-7-yl]terephthalic acid |
InChI |
InChI=1S/C27H18FNO6/c1-29(2)14-4-7-18-23(10-14)35-25-16-8-5-15(30)11-19(16)22(28)12-21(25)24(18)20-9-13(26(31)32)3-6-17(20)27(33)34/h3-12H,1-2H3,(H,31,32)(H,33,34) |
InChI-Schlüssel |
HJOQBXHBGYTNDW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=C(C4=CC(=O)C=CC4=C3O2)F)C5=C(C=CC(=C5)C(=O)O)C(=O)O |
Synonyme |
2-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)terephthalic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



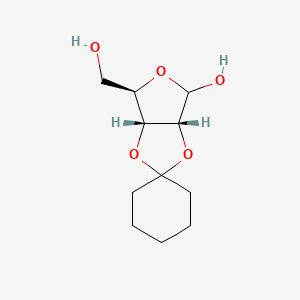
![4-Oxo-2-(tritylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B570602.png)
![Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate](/img/structure/B570606.png)
![Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B570607.png)

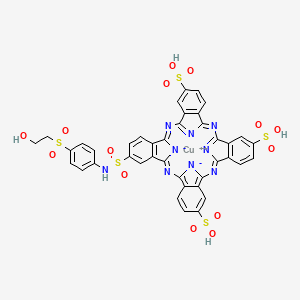
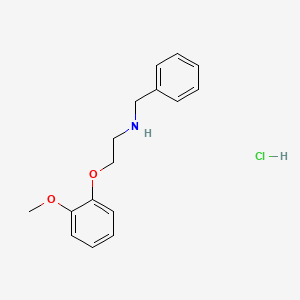
![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B570613.png)
![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)
